REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][CH:12]([CH3:33])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[O:24][N:23]=[C:22]([C:25]3[CH:30]=[CH:29][C:28]([CH2:31][OH:32])=[CH:27][CH:26]=3)[N:21]=2)=[CH:16][CH:15]=1.C(N(CC)C(C)C)(C)C>ClCCl>[CH3:11][CH:12]([CH3:33])[CH2:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]2[O:24][N:23]=[C:22]([C:25]3[CH:30]=[CH:29][C:28]([CH:31]=[O:32])=[CH:27][CH:26]=3)[N:21]=2)=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
CC(CC1=CC=C(C=C1)C1=NC(=NO1)C1=CC=C(C=C1)CO)C
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Name
|
|
Quantity
|
78 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Dichloromethane was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and 0.5 N KHSO4 solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 N HCl solution, saturated NaHCO3 and water
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC=C(C=C1)C1=NC(=NO1)C1=CC=C(C=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |